An In-depth Technical Guide to the Anti-leishmanial Compound DCN-83 and its Chemical Class
An In-depth Technical Guide to the Anti-leishmanial Compound DCN-83 and its Chemical Class
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-leishmanial compound DCN-83, including its chemical structure and biological activity. Due to the limited availability of specific data for DCN-83 in peer-reviewed literature, this guide also incorporates in-depth information from studies on the broader class of 2-aminothiophene derivatives, which are structurally related and exhibit similar anti-leishmanial properties.
Chemical Structure of DCN-83
DCN-83 is a small molecule with the molecular formula C₂₀H₁₈BrN₃S and a molecular weight of 412.35 g/mol . Its chemical name is 2-((4-bromophenyl)amino)-N-(p-tolyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.
Chemical Structure:
Biological Activity and Data Presentation
DCN-83 has been identified as a potent anti-leishmanial agent, particularly effective against the amastigote form of the parasite, which is the clinically relevant stage within the mammalian host.
Table 1: In Vitro Anti-leishmanial Activity of DCN-83 and Related 2-Aminothiophene Derivatives
| Compound | Target Species | Form | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) | Reference |
| DCN-83 | Leishmania spp. | Amastigote | 0.71 | >100 (J774.A1 cells) | >140 | Commercial Data |
| SB-83 | L. infantum | Promastigote | 7.46 | 52.27 (RAW 264.7) | 7.0 | [1] |
| SB-83 | L. donovani | Promastigote | 9.84 | 52.27 (RAW 264.7) | 5.31 | [1] |
| SB-83 | Leishmania spp. | Amastigote | 2.91 | 52.27 (RAW 264.7) | 17.96 | [1] |
| SB-200 | L. infantum | Promastigote | 3.96 | 42.52 (J774.A1) | 10.74 | [2] |
| SB-200 | Leishmania spp. | Amastigote | 2.85 | 42.52 (J774.A1) | 14.97 | [2] |
IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀).
Mechanism of Action and Signaling Pathways
The precise mechanism of action for DCN-83 has not been fully elucidated in publicly available literature. However, studies on related 2-aminothiophene derivatives, such as SB-83, suggest a multi-faceted mode of action against Leishmania parasites.
The anti-leishmanial activity of these compounds is thought to involve the induction of apoptosis in the parasite.[1] This is supported by observations of morphological changes indicative of programmed cell death, such as alterations in surface roughness and the formation of englobulations.[1] Furthermore, these compounds may exert an immunomodulatory effect on the host's immune cells.[3] For instance, treatment with SB-83 has been shown to increase the production of pro-inflammatory cytokines like TNF-α and IL-12, while reducing the levels of anti-inflammatory cytokines IL-10 and IL-6.[1] This cytokine shift promotes a Th1-type immune response, which is crucial for the clearance of intracellular Leishmania amastigotes.
Diagram 1: Proposed Mechanism of Action for 2-Aminothiophene Derivatives
Caption: Proposed dual mechanism of action for 2-aminothiophene anti-leishmanial compounds.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of 2-aminothiophene derivatives, based on published methodologies.
4.1. General Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The synthesis of the 2-aminothiophene scaffold is often achieved through the Gewald reaction.[4]
Diagram 2: Generalized Experimental Workflow for Synthesis and In Vitro Evaluation
Caption: A generalized workflow for the synthesis and in vitro screening of anti-leishmanial compounds.
Protocol:
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A mixture of a suitable ketone, an α-cyano ester, elemental sulfur, and an amine (e.g., morpholine (B109124) or piperidine (B6355638) as a catalyst) in a solvent such as ethanol (B145695) or methanol (B129727) is stirred at room temperature or heated under reflux.
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The reaction progress is monitored by thin-layer chromatography.
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Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
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The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
4.2. In Vitro Anti-promastigote Activity Assay [5]
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Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum.
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Promastigotes in the logarithmic growth phase are seeded into 96-well plates.
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The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations.
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The plates are incubated for a defined period (e.g., 72 hours) at the optimal temperature for promastigote growth (e.g., 25 °C).
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Parasite viability is assessed using methods such as direct counting with a hemocytometer, or more commonly, using viability reagents like resazurin (B115843) or MTT.
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The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of parasite inhibition against the compound concentration.
4.3. In Vitro Anti-amastigote Activity Assay [6]
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A suitable macrophage cell line (e.g., J774.A1 or THP-1) is seeded in 96-well plates and allowed to adhere.
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The adherent macrophages are infected with stationary-phase Leishmania promastigotes.
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After an incubation period to allow for phagocytosis and transformation of promastigotes into amastigotes, the extracellular parasites are removed by washing.
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The test compounds are added to the infected macrophages at various concentrations.
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The plates are incubated for a further period (e.g., 72 hours).
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The number of intracellular amastigotes is quantified, typically by staining the cells (e.g., with Giemsa) and microscopic examination, or by using reporter gene-expressing parasites.
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The IC₅₀ value is calculated based on the reduction in the number of amastigotes per macrophage.
4.4. Cytotoxicity Assay [2]
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A mammalian cell line (e.g., the same macrophage line used in the amastigote assay or another standard cell line like Vero cells) is seeded in 96-well plates.
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The test compounds are added to the cells at the same concentrations used for the anti-parasitic assays.
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The plates are incubated for a period equivalent to the duration of the anti-parasitic assays.
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Cell viability is determined using a suitable assay, such as MTT or resazurin.
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The 50% cytotoxic concentration (CC₅₀) is calculated.
Conclusion
DCN-83 and the broader class of 2-aminothiophene derivatives represent a promising avenue for the development of new anti-leishmanial therapies. Their potent activity against the clinically relevant amastigote stage, coupled with a favorable selectivity index, makes them attractive lead compounds for further optimization. The proposed dual mechanism of direct parasiticidal activity and host immunomodulation offers a compelling rationale for their efficacy. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these and other novel anti-leishmanial candidates. Further research is warranted to fully elucidate the molecular targets and signaling pathways of DCN-83 and to advance these compounds through the drug development pipeline.
References
- 1. Evaluation of SB-83, a 2-amino-thiophene derivative, against Leishmania species that cause visceral leishmaniasis [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacomodulation of 2-aminothiophene derivatives with antileishmanial activity | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
